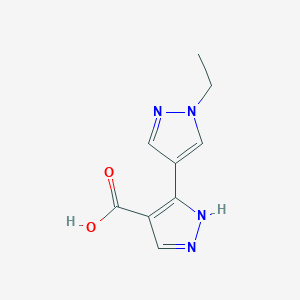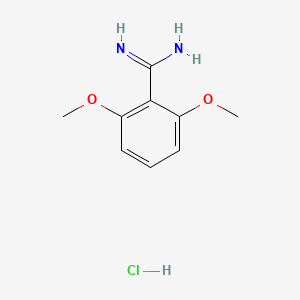
Clorhidrato de 2,6-Dimetoxi-benzamidina
Descripción general
Descripción
2,6-Dimethoxy-benzamidine hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2. It is a derivative of benzamidine, characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 6 positions. This compound is often used in biochemical research and has various applications in scientific studies .
Aplicaciones Científicas De Investigación
2,6-Dimethoxy-benzamidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as an anti-inflammatory agent and its effects on various biological pathways.
Industry: It finds applications in the development of pharmaceuticals and agrochemicals
Mecanismo De Acción
Análisis Bioquímico
Biochemical Properties
2,6-Dimethoxy-benzamidine hydrochloride plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with proteases, where it acts as an inhibitor. This inhibition is crucial for studying the function and regulation of proteases in different biological processes. The compound’s ability to bind to the active sites of enzymes and inhibit their activity makes it a valuable tool in biochemical research .
Cellular Effects
2,6-Dimethoxy-benzamidine hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit specific proteases involved in cell signaling, leading to altered cellular responses. Additionally, it can affect gene expression by modulating transcription factors and other regulatory proteins. These changes in cellular processes highlight the compound’s potential in studying cell biology and developing therapeutic strategies .
Molecular Mechanism
The molecular mechanism of 2,6-Dimethoxy-benzamidine hydrochloride involves its interaction with biomolecules at the molecular level. The compound exerts its effects by binding to the active sites of enzymes, particularly proteases, and inhibiting their activity. This inhibition can lead to changes in downstream signaling pathways and cellular responses. Additionally, 2,6-Dimethoxy-benzamidine hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s role in biochemical and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dimethoxy-benzamidine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,6-Dimethoxy-benzamidine hydrochloride remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of proteases and other enzymes, resulting in prolonged changes in cellular processes .
Dosage Effects in Animal Models
The effects of 2,6-Dimethoxy-benzamidine hydrochloride vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, such as inflammation or tissue damage. These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety in preclinical studies .
Metabolic Pathways
2,6-Dimethoxy-benzamidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes are essential for its biotransformation and elimination from the body. Understanding the metabolic pathways of 2,6-Dimethoxy-benzamidine hydrochloride is crucial for predicting its pharmacokinetics and potential interactions with other drugs .
Transport and Distribution
The transport and distribution of 2,6-Dimethoxy-benzamidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. Understanding the transport and distribution mechanisms of 2,6-Dimethoxy-benzamidine hydrochloride is essential for optimizing its use in biochemical research and therapeutic applications .
Subcellular Localization
2,6-Dimethoxy-benzamidine hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-benzamidine hydrochloride typically involves the reaction of 2,6-dimethoxybenzoic acid with appropriate reagents to form the benzamidine structure. One common method includes the use of anhydrous methanol and malononitrile, followed by a series of addition, condensation, and cyclization reactions . The reaction conditions often involve the use of dry hydrogen chloride gas and a deacidification agent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2,6-Dimethoxy-benzamidine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistent reaction conditions and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethoxy-benzamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzamidine group to other functional groups, such as amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and specific solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the methoxy groups .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethoxybenzamide: Similar in structure but with different substitution patterns on the benzene ring.
3-Acetoxy-2-methylbenzamide: Another derivative with distinct functional groups and biological activities.
Uniqueness
2,6-Dimethoxy-benzamidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit serine proteases and its applications in various fields make it a valuable compound for research and industrial purposes .
Propiedades
IUPAC Name |
2,6-dimethoxybenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-12-6-4-3-5-7(13-2)8(6)9(10)11;/h3-5H,1-2H3,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTQMRUMYMSHDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


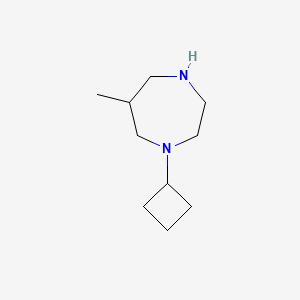
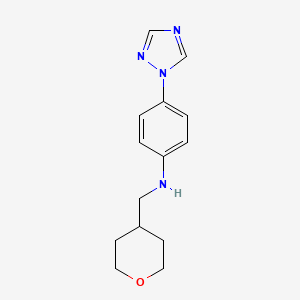
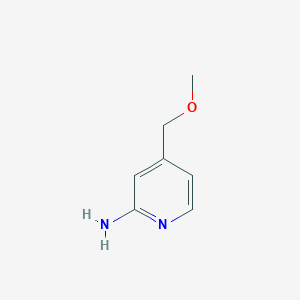
![1-[(2-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1453807.png)
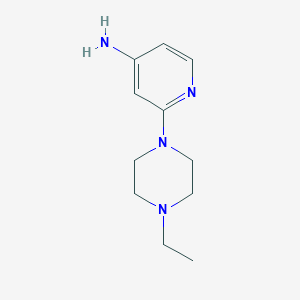
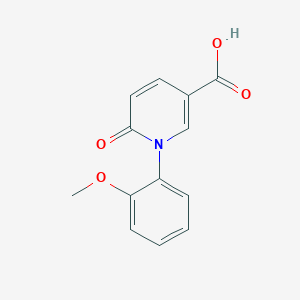
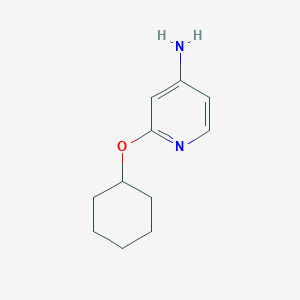

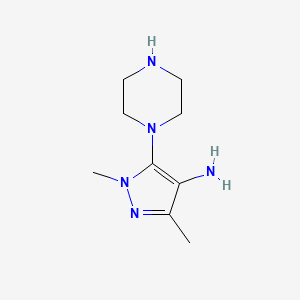
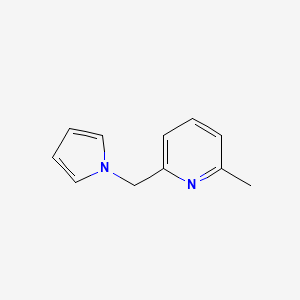

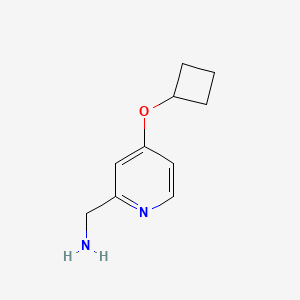
amine](/img/structure/B1453819.png)
